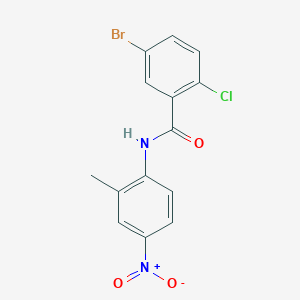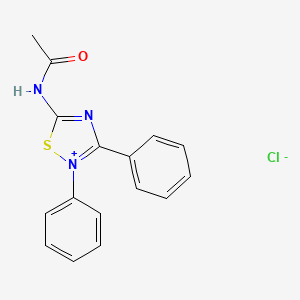![molecular formula C15H21ClN2O3S B5118737 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride, also known as TAPP, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. TAPP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which has been implicated in various cellular processes, including DNA repair, apoptosis, and inflammation.
作用機序
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride acts as a potent inhibitor of PARP-1, an enzyme that plays a crucial role in DNA repair and other cellular processes. By inhibiting PARP-1, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can induce DNA damage and cell death in cancer cells, while protecting normal cells from DNA damage caused by chemotherapy and radiotherapy. In addition, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can prevent the activation of inflammatory pathways by inhibiting PARP-1, making it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to have various biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells, the protection of normal cells from DNA damage caused by chemotherapy and radiotherapy, the prevention of neuronal damage and cognitive impairment, and the inhibition of inflammatory pathways. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has several advantages for lab experiments, including its potent inhibitory activity against PARP-1, its ability to induce DNA damage and cell death in cancer cells, and its potential therapeutic applications in various diseases. However, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride also has some limitations, including its hydrophilic nature, which may limit its bioavailability and cell permeability, and its potential off-target effects on other PARP isoforms.
将来の方向性
There are several future directions for research on 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride, including the development of more potent and selective PARP-1 inhibitors, the investigation of 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride's potential therapeutic applications in other diseases, such as stroke and diabetes, and the elucidation of the molecular mechanisms underlying 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride's neuroprotective and anti-inflammatory effects. Additionally, the development of more efficient synthesis methods for 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride and its analogs may facilitate their use in scientific research and drug development.
合成法
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can be synthesized through a multi-step process involving the reaction of 4-propoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-aminoethyl)thiophene-2-carboxamide. The product is then treated with maleic anhydride to yield 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride as a hydrochloride salt.
科学的研究の応用
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by sensitizing cancer cells to these treatments. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has also been shown to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S.ClH/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13(15(17)19)21-9-7-16;/h3-6,13H,2,7-10,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWCKEDQOHIJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2872840 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)



![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)

![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)